3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carbaldehyde
Description
3,5-Dimethyl-1-(pentan-3-yl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative featuring a carbaldehyde group at the 4-position, methyl substituents at the 3- and 5-positions, and a branched pentan-3-yl group at the 1-position. Pyrazole derivatives are widely studied for their structural diversity and applications in medicinal chemistry, materials science, and catalysis. This compound’s unique substituents influence its physicochemical properties and reactivity, making it a subject of interest in synthetic and applied chemistry .
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
3,5-dimethyl-1-pentan-3-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H18N2O/c1-5-10(6-2)13-9(4)11(7-14)8(3)12-13/h7,10H,5-6H2,1-4H3 |
InChI Key |
SWKKFDOAYLPXOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1C(=C(C(=N1)C)C=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of pyrazole-4-carbaldehydes typically involves:
- Construction of the pyrazole core via cyclization of hydrazine derivatives with β-dicarbonyl compounds or related precursors.
- Introduction of substituents on the pyrazole ring, including alkyl groups at positions 3 and 5.
- Selective formylation at the 4-position of the pyrazole ring, often using Vilsmeier-Haack reaction conditions (phosphoryl chloride and dimethylformamide).
- Alkylation of the pyrazole nitrogen to install the pentan-3-yl substituent.
These steps require careful control of reaction conditions to achieve regioselectivity and to avoid side reactions such as formylation at nitrogen or decomposition of labile intermediates.
Preparation of 3,5-Dimethyl-1H-pyrazole Core
The 3,5-dimethyl substitution pattern on the pyrazole ring is commonly obtained by cyclization of hydrazine with 1,3-diketones such as pentane-2,4-dione (acetylacetone). This reaction proceeds via condensation and ring closure to yield 3,5-dimethyl-1H-pyrazole.
- Reaction: Hydrazine hydrate + pentane-2,4-dione → 3,5-dimethyl-1H-pyrazole
- Conditions: Reflux in ethanol or acetic acid, 4-5 hours.
This step provides the unsubstituted pyrazole nucleus with methyl groups at positions 3 and 5.
Formylation at the 4-Position (Vilsmeier-Haack Reaction)
The key step in preparing 3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole-4-carbaldehyde is the selective formylation at the 4-position of the pyrazole ring. This is typically accomplished by the Vilsmeier-Haack reaction, which uses a complex of phosphoryl chloride (POCl3) and dimethylformamide (DMF) as the formylating agent.
- Reaction: 3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole + POCl3/DMF → this compound
- Conditions: Heating at 90-120 °C for several hours.
- Notes: The reaction proceeds via electrophilic aromatic substitution at the 4-position. The presence of alkyl groups at positions 3 and 5 activates the ring toward formylation. The nitrogen substitution with pentan-3-yl reduces side reactions at the nitrogen.
According to literature, unsubstituted 3,5-dimethyl-1H-pyrazole without N-substitution fails to undergo formylation at position 4 under similar conditions, likely due to formation of ammonium ions at nitrogen that hinder electrophilic substitution.
Summary Table of Preparation Steps
| Step | Starting Material(s) | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|---|
| 1 | Pentane-2,4-dione + hydrazine hydrate | Reflux in ethanol or acetic acid | 3,5-Dimethyl-1H-pyrazole | High yield, 4-5 hours reflux |
| 2 | 3,5-Dimethyl-1H-pyrazole + pentan-3-yl halide | K2CO3 or NaH, DMF/DMSO, RT to mild heat | 3,5-Dimethyl-1-(pentan-3-yl)-1H-pyrazole | Moderate to high yield |
| 3 | 3,5-Dimethyl-1-(pentan-3-yl)-1H-pyrazole | POCl3/DMF, 90-120 °C | This compound | Good yield; selective 4-formylation |
Research Outcomes and Analytical Data
- The formylation reaction is confirmed by characteristic aldehyde signals in ^1H NMR (singlet around 9.5-10 ppm).
- IR spectroscopy shows a strong C=O stretch near 1680-1700 cm^-1.
- The presence of methyl groups at 3 and 5 positions is confirmed by singlets near 2.0-2.6 ppm in ^1H NMR.
- Alkyl substitution at nitrogen is confirmed by aliphatic proton signals corresponding to the pentan-3-yl group.
- The aldehyde group is sensitive to basic hydrolysis and requires neutral or acidic workup conditions.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles under appropriate conditions, such as halogenation using N-bromosuccinimide (NBS).
Major Products Formed
Oxidation: 3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carboxylic acid.
Reduction: 3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Carbaldehydes
Substituent Effects on Physical and Chemical Properties
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- Structure : Features a phenyl group at the 1-position instead of pentan-3-yl.
- Crystallography : The crystal structure reveals planar geometry with intramolecular hydrogen bonding between the aldehyde oxygen and adjacent methyl groups, stabilizing the molecule .
- Synthesis : Prepared via Vilsmeier-Haack formylation of 3,5-dimethyl-1-phenylpyrazole, a common route for pyrazole-4-carbaldehydes .
3,5-Dimethyl-1-(m-tolyl)-1H-pyrazole-4-carbaldehyde (CAS 400876-66-6)
- Structure : Substituted with a 3-methylphenyl (m-tolyl) group at the 1-position.
- Properties : Molecular weight = 214.26 g/mol; sensitive to irritants, requiring room-temperature storage .
- Comparison : The electron-donating methyl group on the aryl ring enhances solubility in polar solvents compared to the phenyl analog.
3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde (CAS 400876-78-0)
3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- Structure : Fluorine atoms at the 3- and 5-positions of the aryl group introduce strong electron-withdrawing effects.
- Impact : Fluorine substituents enhance thermal stability and may improve binding affinity in biological targets due to hydrophobic interactions .
Antimicrobial Activity
- Thiadiazole Derivatives : Pyrazole-4-carbaldehydes are precursors to 1,3,4-thiadiazoles, which exhibit antimicrobial activity against E. coli, B. mycoides, and C. albicans .
- Schiff Bases : Derivatives like 1-phenyl-3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde form Schiff bases with chitosan, showing antifungal activity against Aspergillus fumigatus and Candida albicans. Activity depends on substituent-induced solubility and electron density .
Comparative Data Table
Q & A
Q. How can researchers optimize reaction conditions to achieve high yields of 3,5-Dimethyl-1-(pentan-3-yl)-1H-pyrazole-4-carbaldehyde?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazines with diketones, followed by formylation. Key parameters include:
- Temperature : Maintain 60–80°C during cyclization to avoid side reactions.
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.
- Catalysts : Employ Lewis acids (e.g., ZnCl₂) to accelerate formylation at the pyrazole C4 position.
Purity is verified via TLC and recrystallization from ethanol/water mixtures .
Q. What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : and NMR to confirm substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 209.15).
- X-ray Crystallography : Single-crystal analysis resolves bond angles and torsional strain (e.g., N1–C4–C5 bond angle ~122.7°) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- GHS Compliance : Use PPE (gloves, goggles) due to hazards (H302: harmful if swallowed; H315: skin irritation).
- Ventilation : Conduct reactions in fume hoods to avoid inhalation (H335: respiratory irritation).
- Storage : Keep in airtight containers at room temperature, away from light and moisture .
Q. How can researchers distinguish between regioisomers during pyrazole core synthesis?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to separate isomers.
- NOE NMR : Nuclear Overhauser effect experiments identify spatial proximity of substituents (e.g., methyl groups at C3/C5).
- IR Spectroscopy : Aldehyde C=O stretch (~1700 cm⁻¹) confirms formylation at C4 .
Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?
- Methodological Answer :
- Ethanol/Water : 70:30 v/v yields colorless crystals with >98% purity.
- Diethyl Ether/Hexane : Slow diffusion methods minimize impurities.
- Crystallization Monitoring : Use DSC (Differential Scanning Calorimetry) to determine melting points (expected range: 150–155°C) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational vibrational spectra?
- Methodological Answer :
- DFT Calculations : Perform B3LYP/6-311+G(d,p) simulations to predict IR bands. Discrepancies often arise from solvent effects or crystal packing.
- Solid-State vs. Solution IR : Compare experimental spectra in KBr pellets (solid) and DMSO solutions. Adjust for hydrogen bonding in simulations .
Q. What strategies are effective in analyzing intermolecular interactions in the crystal lattice of this compound?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantify contacts (e.g., H···O, H···C) using CrystalExplorer.
- π-Stacking Metrics : Measure centroid distances (e.g., 3.5–4.0 Å) and dihedral angles between aromatic rings.
- Example from a related pyrazole derivative:
| Interaction Type | Distance (Å) | Symmetry Code |
|---|---|---|
| C–H···O | 2.43 | −x+1, −y+1, −z+1 |
| C–H···π | 2.71 | −x, y−1/2, −z+1/2 |
Q. How can SHELX and Mercury software enhance crystallographic refinement and visualization?
- Methodological Answer :
- SHELXL Refinement : Use least-squares minimization to adjust anisotropic displacement parameters. Address twinning with TWIN/BASF commands.
- Mercury Visualization : Render thermal ellipsoids at 50% probability; overlay multiple structures to compare packing motifs.
- ORTEP-3 : Generate publication-quality diagrams with customized thermal motion scales .
Q. What mechanistic insights can be gained from studying the compound’s reactivity under nucleophilic conditions?
- Methodological Answer :
- Kinetic Studies : Monitor aldehyde reactivity with hydrazines via UV-Vis (λ = 300 nm).
- Intermediate Trapping : Use LC-MS to identify Schiff base adducts (e.g., [M+NH₂R]⁺ ions).
- DFT Transition States : Calculate activation energies for nucleophilic attack at the aldehyde group .
Q. How do steric effects from the pentan-3-yl group influence the compound’s conformational flexibility?
- Methodological Answer :
- Torsional Angle Analysis : Compare X-ray data (e.g., C1–N1–C4–C5 dihedral ~178.1°) with MD simulations.
- Steric Maps : Generate using Molegro to visualize van der Waals clashes between the pentan-3-yl group and pyrazole core.
- NMR NOESY : Detect through-space correlations between aldehyde protons and bulky substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
